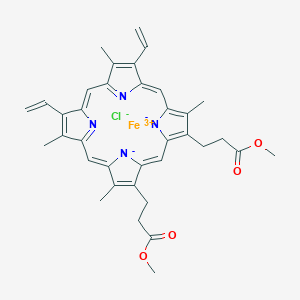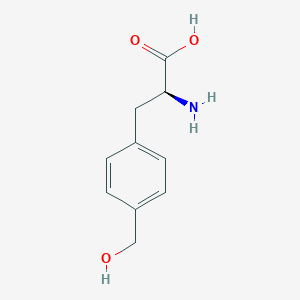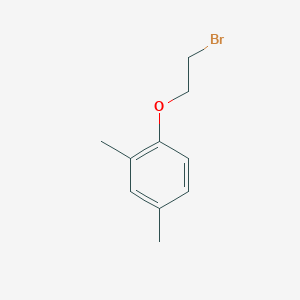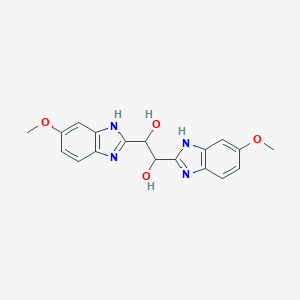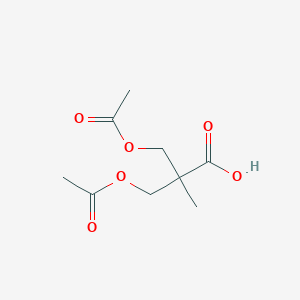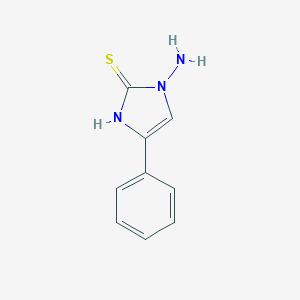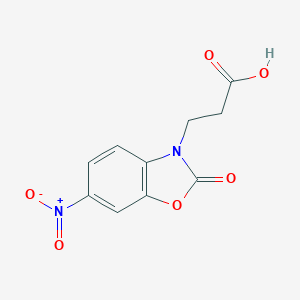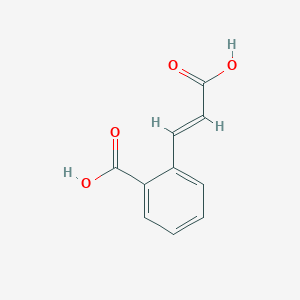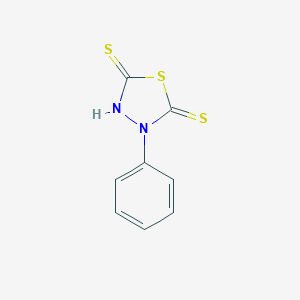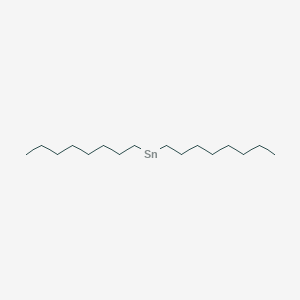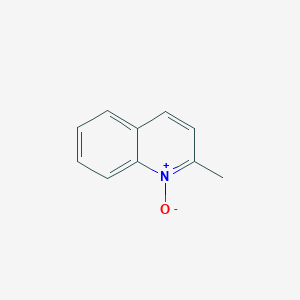
2-Methylquinoline N-oxide
Vue d'ensemble
Description
2-Methylquinoline N-oxide is a type of N-oxide . N-oxides are generally obtained by oxidizing the corresponding tertiary amines and are important intermediates in organic chemistry. They are widely used in organic synthesis as oxidants, reaction intermediates, and structural units of various important bioactive substances .
Synthesis Analysis
Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold . The C–H functionalization of quinoline N-oxides via C–H bond activation is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules .
Molecular Structure Analysis
The molecular formula of 2-Methylquinoline N-oxide is C10H9NO . It is a solid at 20 degrees Celsius .
Chemical Reactions Analysis
2-Methylquinoline N-oxide is a versatile precursor in organic transformations . It can undergo numerous procedures such as alkenylation, alkylation, arylation, amination, amidation, halogenation and so on under metal or metal-free conditions .
Physical And Chemical Properties Analysis
2-Methylquinoline N-oxide is a white to orange to green powder to crystal . Its melting point is 67 degrees Celsius .
Applications De Recherche Scientifique
Medicinal Chemistry
Quinoline motifs, which include 2-Methylquinoline N-oxide, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activities . This suggests that 2-Methylquinoline N-oxide could be explored for its potential anticancer properties.
Antioxidant Activity
Quinoline derivatives have also been associated with antioxidant activities . This implies that 2-Methylquinoline N-oxide might have potential as an antioxidant.
Anti-inflammatory Activity
There is evidence to suggest that quinoline derivatives can exhibit anti-inflammatory activities . Therefore, 2-Methylquinoline N-oxide could potentially be used in the treatment of inflammatory conditions.
Antimalarial Activity
Quinoline derivatives have been used in the treatment of malaria . This suggests that 2-Methylquinoline N-oxide could potentially be used in antimalarial drugs.
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown potential in anti-SARS-CoV-2 activities . This suggests that 2-Methylquinoline N-oxide could be explored for its potential use in the treatment of COVID-19.
Antituberculosis Activity
Quinoline derivatives have been associated with antituberculosis activities . This implies that 2-Methylquinoline N-oxide might have potential as an antituberculosis agent.
C-H Functionalization
2-Methylquinoline N-oxide has the ability to work as a directing group to perform and control the regioselectivity of the C–H functionalization . This makes it an ideal substrate to modify this N-heterocycle .
Mécanisme D'action
Target of Action
It is known that n-oxides, the class of compounds to which 2-methylquinoline n-oxide belongs, are generally produced by the oxidation of tertiary amines and are important intermediates in organic synthesis .
Mode of Action
N-oxides, including 2-methylquinoline n-oxide, are known to act as oxidizing agents and reaction intermediates in organic synthesis . They can also form part of the structure of various biologically active substances .
Biochemical Pathways
It is known that n-oxides, such as 2-methylquinoline n-oxide, can be involved in various transformations in organic chemistry, such as oxidations, deoxygenations, nucleophilic reactions, cycloadditions, aminations, etc .
Pharmacokinetics
The compound’s physical properties, such as its melting point (67 °c) and maximum absorption wavelength (319 nm in etoh), have been reported .
Result of Action
It is known that n-oxides, including 2-methylquinoline n-oxide, can participate in various chemical reactions, acting as oxidizing agents and reaction intermediates .
Action Environment
It is known that the compound is a solid at 20°c and is recommended to be stored in a cool and dark place .
Propriétés
IUPAC Name |
2-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJUONUBFWNHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148110 | |
| Record name | Quinaldine, 1-oxide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline N-oxide | |
CAS RN |
1076-28-4 | |
| Record name | Quinaldine, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaldine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaldine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaldine, 1-oxide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylquinoline 1-oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 2-methylquinoline 1-oxide?
A1: 2-Methylquinoline 1-oxide is typically synthesized by oxidizing 2-methylquinoline. One approach utilizes 4-chloro-2-methylquinoline 1-oxide, which can be derived from 2-methylquinoline 1-oxide via its 4-nitrated derivative. []
Q2: What is a notable photochemical reaction of 4-alkoxy-2-methylquinoline 1-oxides?
A2: 4-Alkoxy-2-methylquinoline 1-oxides, including 2-methylquinoline 1-oxide with various alkoxy substituents at the 4-position, undergo a fascinating photochemical rearrangement in methanol. This reaction can lead to the synthesis of alkaloids like revenine (1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone) and 4-methoxy-1-methyl-2-quinolone. []
Q3: How can 2-methylquinoline 1-oxide be used to prepare 2-alkoxyquinolines?
A3: Treating 2-methylquinoline 1-oxide with reagents like ethyl chloroformate or tosyl chloride in the presence of a base like triethylamine and a lower alcohol can yield 2-alkoxyquinolines. This deoxygenative 2-alkoxylation reaction provides a synthetic pathway to diversely substituted quinoline derivatives. []
Q4: Can you elaborate on the p-tolylsulfonylation of 2-methylquinoline 1-oxide?
A4: Research has explored the introduction of a p-tolylsulfonyl group onto the side-chain carbon of 2-methylquinoline 1-oxide and related compounds. This modification of the 2-methyl substituent can potentially alter the reactivity and biological properties of the molecule. [, , , ]
Q5: What is known about the reaction of 2-methylquinoline 1-oxide with acetic anhydride?
A5: Studies have investigated the kinetics and mechanism of the reaction between 2-methylquinoline 1-oxide and acetic anhydride. [] This reaction is significant because it helps understand the reactivity of the N-oxide moiety in 2-methylquinoline 1-oxide and its potential for further derivatization.
Q6: How does 2-methylquinoline 1-oxide behave as a ligand in coordination chemistry?
A6: 2-Methylquinoline 1-oxide acts as a ligand coordinating to metal centers through its oxygen atom. This behavior is evident in the formation of complexes like dichlorobis(2-methylquinoline N-oxide-κO)copper(II) and dichlorobis(2-methylquinoline N-oxide-κO)zinc(II). [, , , , ] These complexes are relevant in studying the coordination chemistry of N-oxides and their potential applications.
Q7: Are there studies on the crystal structures of 2-methylquinoline 1-oxide and its complexes?
A7: Yes, crystal structures have been determined for several compounds, including dichlorobis(2-methylquinoline N-oxide-κO)copper(II) [, ], dichlorobis(2-methylquinoline N-oxide-κO)zinc(II) [, ], and hydrates and deuteriohydrates of 2-methylquinoline N-oxide. [] These structures provide valuable insights into the molecular geometry, intermolecular interactions, and solid-state packing of these compounds.
Q8: What happens during the thermooxidative decomposition of 2-methylquinoline 1-oxide?
A8: Research has examined the thermooxidative decomposition of heterocyclic N-oxides, including 2-methylquinoline 1-oxide. [] This research helps understand the stability of 2-methylquinoline 1-oxide at elevated temperatures and under oxidative conditions, which is crucial for its handling, storage, and potential applications.
Q9: What are the photochemical reactions of 2-Methylquinoline N-oxide Hydrate?
A9: Studies have investigated the photochemical reactions of 2-methylquinoline N-oxide hydrate, revealing its reactivity upon light exposure and the potential formation of different products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



